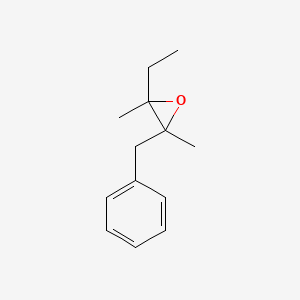
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide is a chemical compound known for its unique structure and properties It features a benzyl group attached to a butanediamide backbone, with a 4-methylbenzene-1-sulfonyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzylamine: Benzylamine is synthesized through the reduction of benzyl cyanide.
Sulfonylation: The benzylamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-4-methylbenzenesulfonamide.
Amidation: The final step involves the reaction of N-benzyl-4-methylbenzenesulfonamide with butanediamide under appropriate conditions to yield N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
N~1~-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide can be compared with other similar compounds, such as:
N-Benzyl-4-methylbenzenesulfonamide: Lacks the butanediamide backbone, resulting in different chemical properties and reactivity.
N-Benzyl-N-(4-methylbenzenesulfonyl)acetamide: Contains an acetamide group instead of butanediamide, leading to variations in biological activity and applications.
The uniqueness of N1-Benzyl-N~4~-(4-methylbenzene-1-sulfonyl)butanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
104816-53-7 |
|---|---|
Fórmula molecular |
C18H20N2O4S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-benzyl-N'-(4-methylphenyl)sulfonylbutanediamide |
InChI |
InChI=1S/C18H20N2O4S/c1-14-7-9-16(10-8-14)25(23,24)20-18(22)12-11-17(21)19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
NKXFXFZPKYEXKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


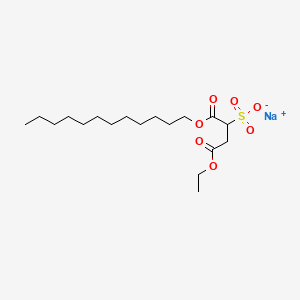
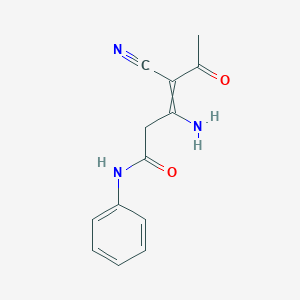
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)

![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
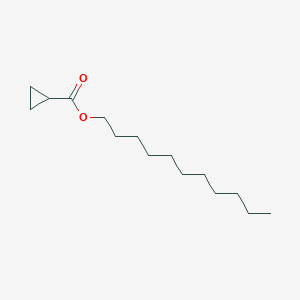
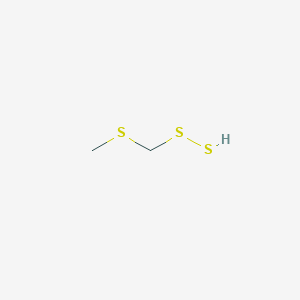
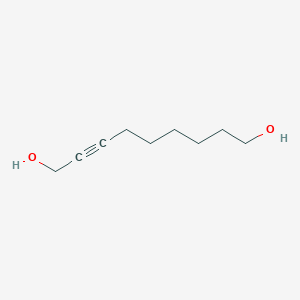
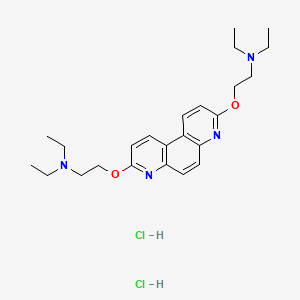
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)
